2-Bromo-N-(4-chloro-3-methylphenyl)propanamide
Description
2-Bromo-N-(4-chloro-3-methylphenyl)propanamide is a halogenated amide derivative characterized by a propanamide backbone substituted with a bromine atom at the C2 position and a 4-chloro-3-methylphenyl group attached to the amide nitrogen. This compound is synthesized via nucleophilic substitution reactions, typically involving bromoacetyl halides and substituted anilines. For example, details its synthesis using 4-chloroaniline and 2-bromoacetyl chloride, yielding a white solid with a 24% yield after purification by column chromatography .
Properties
IUPAC Name |
2-bromo-N-(4-chloro-3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRXGIXUGOFKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chloro-3-methylphenyl)propanamide typically involves the reaction of 4-chloro-3-methylaniline with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-chloro-3-methylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Bromo-N-(4-chloro-3-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-chloro-3-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can participate in various interactions, such as hydrogen bonding and halogen bonding, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, highlighting substituent variations and their impact on molecular properties:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and influence hydrogen-bonding interactions in crystal structures .
- Bromine position : C2-substituted bromoamides (e.g., target compound) exhibit distinct conformational preferences compared to C3-substituted variants (e.g., 3-Bromo-N-(4-methoxyphenyl)propanamide) .
Key Observations :
Crystallographic and Spectroscopic Data
Crystallography :
- Target Compound: No direct crystallographic data is available. However, analogs like 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide () crystallize in a monoclinic system (space group C2/c) with unit cell parameters a = 24.1245 Å, b = 5.8507 Å, c = 15.4723 Å, and β = 91.837° .
- 3-Chloro-N-(4-methylphenyl)propanamide (): Features a planar amide group with C=O bond length of 1.2326 Å, indicative of resonance stabilization .
Biological Activity
2-Bromo-N-(4-chloro-3-methylphenyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes:
- Bromo group : Enhances electrophilicity.
- Chloro group : Influences solubility and biological activity.
- Propanamide backbone : Provides stability and potential interaction sites.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly neurotransmitter receptors. It is believed to modulate pathways involving:
- Dopamine : Potential effects on mood and behavior.
- Serotonin : Implications for anxiety and depression treatment.
Pharmacological Studies
Research has indicated that this compound exhibits several biological activities:
- Anticonvulsant Activity : Demonstrated significant reduction in seizure frequency in rodent models.
- Antipsychotic Effects : Moderate affinity for dopamine receptors suggests potential benefits for schizophrenia.
- Mood Modulation : Interaction with serotonin receptors indicates possible utility in treating mood disorders.
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Significant anticonvulsant effects in rodent models, reducing seizure frequency by up to 70% compared to controls. |
| Study 2 | Positive results in reducing anxiety symptoms in behavioral tests, indicating potential as an anxiolytic agent. |
| Study 3 | Evaluated effects on dopamine receptor binding, revealing moderate affinity correlating with antipsychotic activity. |
Antibacterial Activity
In addition to its neurological effects, the compound has shown antibacterial properties against various pathogens. A study reported minimum inhibitory concentrations (MIC) for derivatives of related compounds:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound A | 50 | 100 |
| Compound B | 25 | 50 |
| Compound C | 12.5 | 25 |
| Compound D | 6.25 | 12.5 |
These results indicate that certain derivatives exhibit potent antibacterial activity, suggesting a broader therapeutic application.
Safety and Toxicology
While preliminary studies indicate promising biological activities, comprehensive safety evaluations are essential. Toxicological assessments have yet to be fully established for this compound, necessitating further research to determine its safety profile and potential side effects.
Q & A
Q. Table 1: Typical Reaction Conditions
| Step | Reagents | Solvent | Temp. | Time | Yield Range |
|---|---|---|---|---|---|
| Amidation | Bromopropanoyl chloride, 4-chloro-3-methylaniline | DCM/THF | 0–25°C | 2–4 h | 60–75% |
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Answer:
Advanced optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require post-reaction dialysis to remove traces .
- Catalysis : Lewis acids (e.g., ZnCl₂) or DMAP (4-dimethylaminopyridine) can accelerate acylation .
- Process Monitoring : Use inline FT-IR or HPLC to track intermediate formation and adjust parameters dynamically.
- Byproduct Mitigation : Low-temperature quenching with ice-cold water minimizes decomposition.
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.1–2.3 ppm (CH₃ of propanamide), δ 7.2–7.8 ppm (aromatic protons) .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, brominated carbon at ~40 ppm.
- FT-IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~600 cm⁻¹ (C-Br stretch) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (C₁₀H₁₀BrClNO: calc. 288.96) .
Advanced: How is single-crystal X-ray diffraction (SC-XRD) applied to resolve ambiguous structural features?
Answer:
- Crystallization : Slow evaporation from acetone/hexane mixtures yields diffraction-quality crystals .
- Software Tools :
- Validation : Check R-factor (<5%), residual electron density, and CIF files against IUCr standards .
Basic: What biological activities have been reported for structurally similar brominated propanamides?
Answer:
Analogous compounds exhibit:
- Antiviral Activity : Inhibition of HIV-1 reverse transcriptase (IC₅₀ ~10–50 µM) via competitive binding to the active site .
- Antimicrobial Effects : MIC values of 8–32 µg/mL against Staphylococcus aureus due to membrane disruption .
- Enzyme Inhibition : Interaction with cytochrome P450 isoforms (e.g., CYP3A4) via halogen bonding .
Advanced: How can molecular docking studies elucidate the mechanism of enzyme inhibition?
Answer:
- Target Selection : Use crystal structures of enzymes (e.g., HIV-1 RT from PDB ID 1RTD).
- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Parameters :
- Grid Box : Centered on active site residues (e.g., Lys101, Tyr188).
- Scoring Functions : Analyze binding energy (ΔG < -7 kcal/mol suggests strong affinity) .
- Validation : Compare docking poses with experimental SAR data.
Advanced: How should researchers address contradictions in reported spectroscopic data?
Answer:
- Reproducibility Checks : Re-run experiments under identical conditions (solvent, concentration, temperature) .
- Cross-Validation : Use complementary techniques (e.g., SC-XRD to resolve NMR ambiguity in stereochemistry) .
- Computational Aids : DFT calculations (e.g., Gaussian09) to simulate NMR/IR spectra and compare with observed data .
Advanced: What computational methods are used to predict degradation pathways?
Answer:
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., C-Br bond cleavage at ~250 kJ/mol).
- Molecular Dynamics (MD) : Simulate hydrolysis in explicit solvent models (e.g., TIP3P water) to track byproduct formation .
- Software : CP2K for QM/MM simulations, GROMACS for MD trajectories.
Basic: How do NMR and SC-XRD complement each other in structural analysis?
Answer:
- NMR : Provides dynamic and solution-state data (e.g., tautomerism, hydrogen bonding) .
- SC-XRD : Offers static, solid-state conformation (e.g., dihedral angles, crystal packing effects) .
- Synergy : Combine to resolve discrepancies (e.g., SC-XRD confirms Z-isomer dominance, while NMR shows equilibrium in solution) .
Advanced: What strategies mitigate thermal degradation during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
